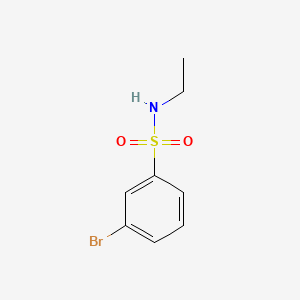

3-bromo-N-ethylbenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-N-ethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S/c1-2-10-13(11,12)8-5-3-4-7(9)6-8/h3-6,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MADIDEQQKAOBFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428432 | |

| Record name | 3-Bromo-N-ethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871269-07-7 | |

| Record name | 3-Bromo-N-ethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-N-ethylbenzenesulfonamide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The benzenesulfonamide scaffold is a privileged motif in medicinal chemistry, forming the structural core of a vast array of therapeutic agents.[1] Its prominence stems from the sulfonamide group's capacity to act as a versatile hydrogen bond donor and acceptor, and critically, as an effective zinc-binding group, enabling the potent and selective inhibition of various metalloenzymes.[1] This has led to the development of blockbuster drugs spanning multiple therapeutic areas, including antibacterial agents (sulfonamides), diuretics, anticonvulsants, and anticancer agents that target carbonic anhydrases.[2][3]

3-Bromo-N-ethylbenzenesulfonamide is a specific derivative within this important class of compounds. The introduction of a bromine atom at the meta-position of the phenyl ring and an ethyl group on the sulfonamide nitrogen imparts distinct physicochemical properties that can be exploited in drug design. The bromine atom can serve as a handle for further synthetic elaboration via cross-coupling reactions or can engage in halogen bonding, a noncovalent interaction of growing importance in rational drug design. This guide provides a comprehensive technical overview of the synthesis, characterization, and core chemical properties of this compound, offering a foundational resource for its application in research and development.

Physicochemical and Computed Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its application. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀BrNO₂S | [4] |

| Molecular Weight | 264.14 g/mol | [5] |

| CAS Number | 871269-07-7 | [4][6] |

| Appearance | Solid (predicted) | General chemical knowledge |

| Melting Point | 46-50 °C | [5] |

| Boiling Point | 354.2 °C at 760 mmHg | [5] |

| Density | 1.529 g/cm³ | [5] |

| logP | 3.219 | [5] |

| Canonical SMILES | CCNS(=O)(=O)C1=CC(=CC=C1)Br | [5] |

| InChIKey | MADIDEQQKAOBFI-UHFFFAOYSA-N | [5] |

Synthesis and Mechanistic Rationale

The most direct and widely employed method for the synthesis of N-alkylsulfonamides is the reaction of a sulfonyl chloride with a primary amine. This nucleophilic addition-elimination reaction is highly efficient and provides a clean route to the desired product.

The synthesis of this compound proceeds via the reaction of 3-bromobenzenesulfonyl chloride (1) with ethylamine (2) .[7]

Causality Behind Experimental Choices:

-

Starting Materials: 3-bromobenzenesulfonyl chloride is the logical precursor, providing the required brominated aromatic sulfonyl moiety.[8] It can be synthesized from 2-bromoaniline through diazotization followed by a sulfonyl chlorination reaction.[9] Ethylamine is a readily available primary amine that serves as the nucleophile to install the N-ethyl group.

-

Base: The reaction generates hydrogen chloride (HCl) as a byproduct.[10] A non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the acid. This prevents the protonation of the ethylamine reactant, which would render it non-nucleophilic and halt the reaction. An excess of ethylamine can also serve as the base, but this requires using at least two equivalents of the amine.

-

Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether are typically used. These solvents effectively dissolve the reactants without participating in the reaction.

Reaction Mechanism:

The reaction follows a nucleophilic addition-elimination pathway.[10][11]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ethylamine (2) attacks the electrophilic sulfur atom of 3-bromobenzenesulfonyl chloride (1) . This breaks the S=O pi bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate.[11]

-

Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the S=O double bond, and the chloride ion is eliminated as a good leaving group.

-

Deprotonation: The added base (e.g., triethylamine) removes the proton from the nitrogen atom, yielding the final product, This compound (3) , and triethylammonium chloride.

Spectroscopic Characterization

Structural elucidation and confirmation of purity are achieved through standard spectroscopic techniques. The expected data provides a self-validating system for the synthetic protocol.

| Technique | Expected Data | Rationale |

| FT-IR (cm⁻¹) | 3250-3350 (N-H stretch, sharp), 1320-1350 (S=O asymm. stretch), 1140-1160 (S=O symm. stretch), 700-800 (C-Br stretch) | These are characteristic vibrational frequencies for N-alkylsulfonamides.[12][13] The strong S=O stretches are particularly diagnostic. |

| ¹H NMR (ppm) | ~7.9-7.5 (m, 4H, Ar-H), ~5.0 (t, 1H, NH), 3.0-3.2 (q, 2H, N-CH₂), 1.1-1.3 (t, 3H, CH₃) | The aromatic protons appear in the downfield region. The NH proton is a broad triplet due to coupling with the adjacent CH₂. The ethyl group shows a characteristic quartet and triplet pattern.[14][15] |

| ¹³C NMR (ppm) | ~140 (C-S), ~136 (C-H), ~131 (C-H), ~126 (C-H), ~122 (C-Br), ~38 (N-CH₂), ~15 (CH₃) | The carbon attached to the sulfonyl group is deshielded. The C-Br carbon is identifiable, and the ethyl group carbons appear in the aliphatic region.[14][16] |

Experimental Protocols

The following protocols are detailed to guide the synthesis, purification, and characterization of the target compound.

Protocol 1: Synthesis of this compound

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-bromobenzenesulfonyl chloride (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) (approx. 5 mL per mmol of sulfonyl chloride).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the initial exothermic reaction upon amine addition.

-

Reagent Addition: In a separate flask, dissolve ethylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM. Add this solution dropwise to the stirred sulfonyl chloride solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot disappears.

-

Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers. Wash the organic layer sequentially with 1M HCl (to remove excess amine and triethylamine), saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Column Chromatography

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Column Packing: Pack a silica gel column using a hexane/ethyl acetate solvent system (e.g., starting with 9:1 hexane:ethyl acetate).

-

Elution: Carefully load the adsorbed crude product onto the top of the column. Elute the column with a gradient of ethyl acetate in hexane.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a purified solid.

Safety and Handling

Working with brominated aromatic compounds and sulfonyl chlorides requires strict adherence to safety protocols.

-

Hazard Identification: 3-Bromobenzenesulfonyl chloride is corrosive and moisture-sensitive.[8] Brominated organic compounds should be treated as potential irritants.[17]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when handling these reagents.[18][19]

-

Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of corrosive vapors or fine powders.[20]

-

Spill and Waste Management: Neutralize small spills of acidic or basic reagents before cleanup. Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.[17]

Applications in Drug Discovery

The this compound scaffold is a valuable starting point for medicinal chemistry campaigns.

-

Enzyme Inhibition: As a classic benzenesulfonamide, it is a prime candidate for screening against metalloenzymes, particularly carbonic anhydrases (CAs).[2][21] The sulfonamide moiety can coordinate to the active site zinc ion, while the substituted phenyl ring can be tailored to achieve isoform selectivity. CA IX and XII are validated anticancer targets, making derivatives of this compound interesting for oncology research.[22]

-

Scaffold for Elaboration: The bromine atom is a versatile functional group for synthetic diversification. It readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of a library of analogues with modified steric and electronic properties to probe structure-activity relationships (SAR).

-

Anticonvulsant and Antimicrobial Potential: The broader class of sulfonamides has shown promise as anticonvulsant and antimicrobial agents, providing additional avenues for biological screening.[3][22]

Conclusion

This compound is a compound of significant interest due to its membership in the pharmacologically vital benzenesulfonamide family. Its synthesis is straightforward, relying on robust and well-understood organic chemistry principles. The presence of both a modifiable N-alkyl group and a versatile bromine handle on the aromatic ring makes it an attractive and flexible scaffold for the design of targeted therapeutic agents. This guide provides the essential technical information for its synthesis, characterization, and safe handling, empowering researchers to effectively utilize this compound in their drug discovery and development endeavors.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

-

Nocentini, A., & Supuran, C. T. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

Nocentini, A., & Supuran, C. T. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Publications. Retrieved from [Link]

-

2a biotech. (n.d.). This compound. Retrieved from [Link]

-

ChemBuyersGuide.com, Inc. (n.d.). BLD Pharmatech Co., Limited (Page 170). Retrieved from [Link]

-

Allen. (n.d.). The reaction of benzenesulphonyl chloride with ethylamine yields. Retrieved from [Link]

-

ResearchGate. (n.d.). Discovery of Benzenesulfonamides with Potent Human Carbonic Anhydrase Inhibitory and Effective Anticonvulsant Action: Design, Synthesis and Pharmacological Assessment | Request PDF. Retrieved from [Link]

- National Academies of Sciences, Engineering, and Medicine. (n.d.). LCSS: BROMINE.

-

Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

-

Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. CONICET. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

-

University of Washington. (n.d.). Standard Operating Procedure_Bromine.docx. Retrieved from [Link]

-

Clark, J. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Abdel-Gawad, N. M., et al. (n.d.). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. Retrieved from [Link]

-

Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed). Retrieved from [Link]

-

Frankly Chemistry. (2016, May 30). Simply Mechanisms 7d. Nucleophilic Addition Elimination (Ethanoyl Chloride & Ethylamine). Retrieved from [Link]

-

PubChem. (n.d.). Benzenesulfonamide, p-bromo-N-ethyl- | C8H10BrNO2S | CID 74803. Retrieved from [Link]

-

Adams, R., & Marvel, C. S. (n.d.). Benzenesulfonyl chloride. Organic Syntheses Procedure. Retrieved from [Link]

-

SpectraBase. (n.d.). N-Ethyl-4-methylbenzenesulfonamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- Google Patents. (n.d.). CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 871269-07-7|this compound|BLD Pharm [bldpharm.com]

- 5. Page loading... [guidechem.com]

- 6. 2abiotech.net [2abiotech.net]

- 7. The reaction of benzenesulphonyl chloride with ethylamine yields [allen.in]

- 8. 3-Bromobenzenesulfonyl chloride | 2905-24-0 | FB46315 [biosynth.com]

- 9. CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents [patents.google.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. youtube.com [youtube.com]

- 12. rsc.org [rsc.org]

- 13. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 15. Benzenesulfonamide(98-10-2) 1H NMR [m.chemicalbook.com]

- 16. spectrabase.com [spectrabase.com]

- 17. LCSS: BROMINE [web.stanford.edu]

- 18. carlroth.com [carlroth.com]

- 19. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 20. carlroth.com [carlroth.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 3-bromo-N-ethylbenzenesulfonamide (CAS No: 871269-07-7)

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide serves as a comprehensive technical resource on 3-bromo-N-ethylbenzenesulfonamide, a halogenated aromatic sulfonamide. As a Senior Application Scientist, the intent is not merely to present data but to provide a cohesive understanding of its chemical significance, synthesis, and potential utility. The structure of this document is designed to logically flow from fundamental properties to practical applications, grounded in established chemical principles. Every piece of information is meticulously referenced to ensure scientific integrity and to provide avenues for further exploration.

Chemical Identity and Physicochemical Properties

This compound is an organic compound featuring a benzene ring substituted with a bromine atom and an N-ethylsulfonamide group at the meta position. Its unique structural arrangement imparts specific chemical reactivity and physical characteristics that are crucial for its application in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 871269-07-7 | [1] |

| Molecular Formula | C₈H₁₀BrNO₂S | [1] |

| Molecular Weight | 264.14 g/mol | [1] |

| Melting Point | 46-50 °C | [2] |

| Boiling Point | 354.2 °C at 760 mmHg | [2] |

| Density | 1.529 g/cm³ | [2] |

| Refractive Index | 1.564 | [2] |

| SMILES | CCNS(=O)(=O)c1cccc(Br)c1 | |

| InChI Key | MADIDEQQKAOBFI-UHFFFAOYSA-N |

These properties are essential for predicting the compound's behavior in various solvents and reaction conditions, aiding in the design of experimental protocols.

Synthesis and Mechanism

The synthesis of this compound is a classic example of nucleophilic substitution at a sulfonyl center. The reaction involves two primary stages: the preparation of the sulfonyl chloride precursor and its subsequent reaction with ethylamine.

Preparation of 3-bromobenzenesulfonyl chloride

The key precursor, 3-bromobenzenesulfonyl chloride, can be synthesized from 3-bromobenzenesulfonic acid or its salts. A common method involves the reaction with phosphorus pentachloride or chlorosulfonic acid.[3] The choice of reagent depends on the desired scale and laboratory conditions.

Sulfonamide Formation: A Mechanistic Perspective

The formation of the sulfonamide bond is a well-established reaction where the nucleophilic amine (ethylamine) attacks the electrophilic sulfur atom of the sulfonyl chloride.[2][4] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on established methods for sulfonamide synthesis.[4][5]

Materials:

-

3-bromobenzenesulfonyl chloride

-

Ethylamine (as a solution in a suitable solvent, e.g., THF, or as a gas)

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Tertiary amine base (e.g., Triethylamine, Pyridine)

-

Hydrochloric acid (1M solution)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromobenzenesulfonyl chloride (1.0 eq) in the chosen anhydrous solvent. Cool the solution to 0 °C in an ice bath.

-

Addition of Amine and Base: Add the tertiary amine base (1.1-1.2 eq) to the cooled solution. Slowly add ethylamine (1.0-1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Self-Validation: The success of the synthesis can be confirmed by comparing the physical and spectroscopic data of the product with the known values for this compound.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by the interplay of its functional groups. The bromine atom on the aromatic ring is susceptible to various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse substituents. This makes it a valuable building block in the synthesis of more complex molecules.

While specific, large-scale applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in compounds of medicinal interest. The sulfonamide functional group is a well-known pharmacophore found in a wide array of therapeutic agents, including antibiotics, diuretics, and anticonvulsants. The bromo-aromatic moiety serves as a handle for synthetic diversification, a common strategy in drug discovery to optimize biological activity.

Caption: Logical relationship of this compound's structure to its potential applications.

Spectroscopic Characterization (Predicted)

While a comprehensive set of publicly available spectra for this compound is limited, its characteristic spectroscopic features can be predicted based on the known spectral data of analogous compounds.

¹H NMR:

-

Aromatic Protons: The protons on the brominated benzene ring would appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm).

-

Ethyl Group: The ethyl group would exhibit a quartet for the methylene protons (-CH₂-) coupled to the methyl protons, and a triplet for the methyl protons (-CH₃) coupled to the methylene protons.

-

N-H Proton: The sulfonamide N-H proton would likely appear as a broad singlet, and its chemical shift would be solvent-dependent.

¹³C NMR:

-

Aromatic Carbons: The spectrum would show distinct signals for the six carbons of the benzene ring, with the carbon attached to the bromine atom being significantly influenced by the halogen's electronic effects.

-

Ethyl Group: Two signals corresponding to the methylene and methyl carbons of the ethyl group would be observed in the aliphatic region.

IR Spectroscopy:

-

S=O Stretching: Strong characteristic absorption bands for the asymmetric and symmetric stretching of the sulfonyl group (S=O) would be expected in the regions of approximately 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

-

N-H Stretching: A peak corresponding to the N-H stretch of the sulfonamide would be observed around 3300-3200 cm⁻¹.

-

C-Br Stretching: A band in the lower frequency region (typically 600-500 cm⁻¹) would indicate the C-Br bond.

-

Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹ would correspond to the aromatic C-H stretches.

Mass Spectrometry:

-

The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation would likely involve the loss of the ethyl group and cleavage of the C-S and S-N bonds.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. A comprehensive Safety Data Sheet (SDS) should be consulted before use.

General Hazards:

-

Based on data for similar compounds, it may cause skin and serious eye irritation.

-

It may be harmful if swallowed.

-

During thermal decomposition, it may produce toxic fumes of nitrogen oxides, sulfur oxides, and hydrogen bromide.

Recommended Handling Procedures:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a valuable synthetic intermediate with potential applications in medicinal chemistry and materials science. Its synthesis is straightforward, relying on well-established sulfonamide formation chemistry. While its direct applications are not yet widely reported, its structural features make it an attractive starting material for the synthesis of more complex and potentially bioactive molecules. This guide provides a foundational understanding of its properties, synthesis, and potential, serving as a catalyst for further research and development.

References

-

King, J. F., & Rathore, R. (1990). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 68(8), 1290–1297. [Link]

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

-

LookChem. 3-Bromobenzenesulfonyl chloride. [Link]

-

Adams, R., & Marvel, C. S. (1921). Benzenesulfonyl Chloride. Organic Syntheses, 1, 21. [Link]

Sources

An In-depth Technical Guide to 3-bromo-N-ethylbenzenesulfonamide: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 3-bromo-N-ethylbenzenesulfonamide, a molecule of interest in medicinal chemistry and drug discovery. We will delve into its molecular structure, synthetic pathways, and analytical characterization, while also exploring its potential as a scaffold for developing novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering field-proven insights and detailed methodologies.

Introduction: The Significance of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a well-established pharmacophore, forming the structural core of a wide array of clinically significant drugs.[1] Its prevalence in medicine stems from its ability to engage in key hydrogen bonding interactions with biological targets, thereby modulating their activity. This versatile scaffold is found in drugs with diverse therapeutic applications, including antibacterial, anti-inflammatory, and anticancer agents.[1] The strategic incorporation of various substituents onto the benzene ring and the sulfonamide nitrogen allows for the fine-tuning of a compound's physicochemical properties and biological activity. The subject of this guide, this compound, represents a specific embodiment of this scaffold, with the bromine atom at the meta position and an ethyl group on the sulfonamide nitrogen potentially conferring unique pharmacological profiles.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a benzene ring substituted with a bromine atom at the 3-position and a sulfonamide group at the 1-position. The sulfonamide nitrogen is further substituted with an ethyl group.

Visualization of the Molecular Structure

Caption: General workflow for the synthesis of this compound.

Detailed Synthetic Protocol

Materials:

-

3-Bromobenzenesulfonyl chloride [2]* Ethylamine (as a solution in a suitable solvent, e.g., THF, or as a gas)

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromobenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.

-

Addition of Base and Amine: To the cooled solution, add triethylamine (1.1 equivalents) followed by the dropwise addition of ethylamine (1.1 equivalents). The use of a slight excess of the amine and base helps to drive the reaction to completion and neutralize the HCl byproduct.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, dilute the mixture with dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system.

Causality Behind Experimental Choices:

-

Solvent: Dichloromethane is an excellent choice as it is relatively inert and effectively dissolves both the starting material and the product.

-

Base: Triethylamine acts as a scavenger for the hydrochloric acid that is generated during the reaction. This is crucial as the accumulation of acid could protonate the unreacted ethylamine, rendering it non-nucleophilic and thus halting the reaction.

-

Temperature: The initial cooling to 0°C is a precautionary measure to control the initial exothermic reaction between the highly reactive sulfonyl chloride and the amine.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This will confirm the presence of the ethyl group (a characteristic triplet and quartet) and the aromatic protons. The splitting patterns and chemical shifts of the aromatic protons will confirm the 3-bromo substitution pattern.

-

¹³C NMR: This will show the expected number of carbon signals for the molecule.

-

-

Mass Spectrometry (MS): This will confirm the molecular weight of the compound. The isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature in the mass spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the S=O stretching of the sulfonamide group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹) and the N-H stretch (if a secondary sulfonamide were present).

Potential Applications in Drug Discovery

While specific biological activities for this compound are not extensively documented in the public domain, the broader class of benzenesulfonamides has shown promise in various therapeutic areas. The introduction of a bromine atom can enhance lipophilicity, potentially improving membrane permeability, and can also serve as a handle for further synthetic modifications through cross-coupling reactions.

Potential therapeutic targets for analogs of this compound could include:

-

Carbonic Anhydrase Inhibitors: Sulfonamides are classic inhibitors of carbonic anhydrases, enzymes involved in various physiological processes.

-

Kinase Inhibitors: The benzenesulfonamide scaffold can be elaborated to target the ATP-binding site of various kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

-

Antimicrobial Agents: The sulfonamide core is the basis for the sulfa class of antibiotics.

The development of a library of analogs based on the this compound core and their subsequent screening against a panel of biological targets would be a rational approach to uncovering novel therapeutic leads.

Conclusion

This compound is a readily accessible molecule with a straightforward synthetic route. Its structure, incorporating the versatile benzenesulfonamide scaffold and a bromine atom for potential further derivatization, makes it an attractive starting point for medicinal chemistry campaigns. The detailed synthetic and analytical protocols provided in this guide offer a solid foundation for researchers to synthesize, purify, and characterize this compound, paving the way for the exploration of its therapeutic potential.

References

-

PubChem. Benzenesulfonamide, p-bromo-N-ethyl-. Available at: [Link]

-

Ghorbani-Vaghei, R., & Veisi, H. (2010). The application of poly(N, N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) and N, N, N', N'-tetrabromobenzene-1,3-disulfonamide as catalysts for one-pot synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles and 1,5-benzodiazepines, and new reagents for synthesis of benzimidazoles. Molecular Diversity, 14(2), 249–256. Available at: [Link]

-

PubChem. 3-Bromo-N-tert-butylbenzene-1-sulfonamide. Available at: [Link]

-

Ghorbani-Vaghei, R., Maghbooli, Y., Mahmoodi, J., & Shahriari, A. (2015). Poly(N-bromo-N-ethyl-benzene-1,3-disulfonamide) and N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide as new efficient reagents for one-pot synthesis of furano and pyrano pyrimidinones (thiones). RSC Advances, 5(87), 71239-71245. Available at: [Link]

-

Chemigran Pte Ltd. 3-Bromo-n-methylbenzenesulfonamide. Available at: [Link]

-

PubChem. 3-Bromobenzene-1-sulfonamide. Available at: [Link]

-

ResearchGate. How can I protection an alkyldiamine with bromobenzene sulfonyl chloride?. Available at: [Link]

- Google Patents. Method for synthesizing benzene sulfonamide compounds.

-

Allen. The reaction of benzenesulphonyl chloride with ethylamine yields. Available at: [Link]

-

ResearchGate. Poly(N-bromo-N-ethyl-benzene-1,3-disulfonamide), N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide as new efficient reagents for conversion of alcohols to THP ethers and aldehydes to oxazoline compounds. Available at: [Link]

- Google Patents. Benzenesulfonamide compounds and their use as therapeutic agents.

-

Chemsrc. 3-Bromobenzenesulfonyl chloride. Available at: [Link]

-

Doubtnut. How does ethylamine react with benzene sulphonyl chloride ?. Available at: [Link]

-

Sarthaks eConnect. What happens when reactions: a. N-ethylethanamine reacts with benzenesulphonyl chloride. Available at: [Link]

-

NIST WebBook. Benzenamine, 3-bromo-. Available at: [Link]

-

PubChem. N-Ethylbenzenesulfonamide. Available at: [Link]

-

ResearchGate. 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. Available at: [Link]

-

NIST WebBook. Benzene, 1-bromo-2-ethyl-. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 3-bromo-N-ethylbenzenesulfonamide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of 3-bromo-N-ethylbenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide offers not only the anticipated spectral data but also the underlying principles for their interpretation and standard protocols for their acquisition, ensuring a blend of theoretical knowledge and practical application.

Introduction

This compound is a halogenated aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents, including antibiotics, diuretics, and anticonvulsants. The presence of a bromine atom on the aromatic ring and an ethyl group on the sulfonamide nitrogen introduces specific structural features that can be elucidated using modern spectroscopic techniques. Accurate spectroscopic analysis is paramount for confirming the identity, purity, and structure of newly synthesized compounds in the drug discovery pipeline. This guide provides a predictive analysis of the key spectroscopic signatures of this compound, offering a valuable resource for its synthesis and characterization.

The molecular structure of this compound is presented below. The subsequent sections will dissect the predicted spectroscopic data arising from this structure.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to reveal distinct signals for the aromatic protons and the protons of the N-ethyl group. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl group and the bromine atom.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aromatic C-H (ortho to SO₂NHR) | ~7.9 | d | 1H | ~7.8 |

| Aromatic C-H (ortho to Br) | ~7.8 | d | 1H | ~7.8 |

| Aromatic C-H (para to SO₂NHR) | ~7.5 | t | 1H | ~7.8 |

| Aromatic C-H (ortho to SO₂NHR and Br) | ~8.0 | s | 1H | - |

| N-H | ~5.0 | t | 1H | ~5.5 |

| N-CH₂ | ~3.1 | q | 2H | ~7.2 |

| CH₃ | ~1.1 | t | 3H | ~7.2 |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (δ 7.5-8.0 ppm): The four protons on the benzene ring are in different chemical environments due to the meta-substitution pattern. The proton situated between the bromo and sulfonyl groups is expected to be the most deshielded. The other three aromatic protons will appear as a complex multiplet or as distinct doublets and a triplet, characteristic of a 1,3-disubstituted benzene ring.

-

N-Ethyl Group: The methylene protons (-CH₂-) are adjacent to the electron-withdrawing nitrogen atom, hence they are expected to resonate around 3.1 ppm. They will appear as a quartet due to coupling with the three methyl protons. The methyl protons (-CH₃) will resonate further upfield, around 1.1 ppm, and will appear as a triplet due to coupling with the two methylene protons.

-

Sulfonamide Proton (N-H): The N-H proton signal is typically broad and its chemical shift can vary depending on the solvent and concentration. It is expected to appear as a triplet due to coupling with the adjacent methylene protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-SO₂ | ~141 |

| Aromatic C-Br | ~122 |

| Aromatic C-H | ~126, 131, 133, 136 |

| N-CH₂ | ~38 |

| CH₃ | ~15 |

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Carbons (δ 122-141 ppm): Six distinct signals are expected for the six aromatic carbons. The carbon atom attached to the sulfonyl group (C-SO₂) will be the most downfield due to the strong electron-withdrawing effect. The carbon atom bonded to the bromine (C-Br) will be shifted upfield relative to the other substituted carbon. The remaining four aromatic carbons will have chemical shifts in the typical aromatic region.

-

N-Ethyl Group Carbons (δ 15-38 ppm): The methylene carbon (-CH₂-) will be observed around 38 ppm, while the methyl carbon (-CH₃) will appear at a higher field, around 15 ppm.

Experimental Protocol for NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tube (5 mm)

-

Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Spectrometer Tuning: Tune and match the probe for the ¹H and ¹³C frequencies.

-

Shimming: Shim the magnetic field to achieve optimal homogeneity.

-

Acquisition of ¹H Spectrum:

-

Set the spectral width, number of scans, and relaxation delay.

-

Acquire the spectrum using a standard pulse sequence.

-

-

Acquisition of ¹³C Spectrum:

-

Set the appropriate spectral width, number of scans (typically more than for ¹H), and relaxation delay.

-

Use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Reference the spectra to the TMS signal (0.00 ppm) or the residual solvent peak.

-

Integrate the ¹H NMR signals and pick the peaks for both spectra.

-

Figure 2: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3350-3250 | N-H (Sulfonamide) | Stretch | Medium |

| 3100-3000 | Aromatic C-H | Stretch | Medium to Weak |

| 2980-2850 | Aliphatic C-H | Stretch | Medium to Strong |

| 1600-1450 | Aromatic C=C | Ring Stretch | Medium |

| 1350-1310 | S=O (Sulfonyl) | Asymmetric Stretch | Strong |

| 1170-1150 | S=O (Sulfonyl) | Symmetric Stretch | Strong |

| ~1100 | S-N | Stretch | Medium |

| 690-515 | C-Br | Stretch | Medium to Strong |

Interpretation of the IR Spectrum:

-

N-H Stretch: A characteristic medium-intensity peak is expected in the region of 3350-3250 cm⁻¹ corresponding to the N-H stretching vibration of the sulfonamide group.

-

C-H Stretches: Aromatic C-H stretching vibrations will appear as weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group will be observed as stronger bands below 3000 cm⁻¹.

-

Sulfonyl Group (S=O) Stretches: The most prominent peaks in the spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, typically found around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.

-

Aromatic Ring: The C=C stretching vibrations within the benzene ring will give rise to medium intensity bands in the 1600-1450 cm⁻¹ region.

-

C-Br Stretch: The carbon-bromine bond stretch is expected to appear in the fingerprint region, typically between 690-515 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular weight of this compound (C₈H₁₀BrNO₂S) is approximately 263.14 g/mol . Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet (M⁺ and M⁺+2) with nearly equal intensities, corresponding to the natural abundance of the bromine isotopes ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). Therefore, prominent peaks are expected at m/z 263 and 265.

-

Major Fragmentation Pathways:

-

Loss of the ethyl group (-CH₂CH₃, 29 Da) from the molecular ion.

-

Cleavage of the S-N bond.

-

Loss of SO₂ (64 Da).

-

The bromophenyl cation (m/z 155/157) is also an expected fragment.

-

Figure 3: Predicted key fragmentation pathways for this compound.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the structural confirmation of this compound. This guide offers a detailed predictive framework for the key spectral features of this molecule. The predicted ¹H and ¹³C NMR spectra will clearly define the proton and carbon environments, the IR spectrum will confirm the presence of key functional groups, and the mass spectrum will establish the molecular weight and characteristic isotopic patterns. These data, along with the provided experimental protocols, serve as a valuable resource for scientists engaged in the synthesis and characterization of this and related sulfonamide compounds.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

PubChem. (n.d.). Benzenesulfonamide, 4-bromo-N-ethyl-. National Center for Biotechnology Information. Retrieved from [Link][1][2]

-

Gowda, B. T., & Usha, K. M. (2003). Infrared and NMR (1H&13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. Zeitschrift für Naturforschung A, 58(5-6), 351-356. Retrieved from [Link][3]

Sources

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 3-bromo-N-ethylbenzenesulfonamide and its Derivatives

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential derivatization of the novel compound, 3-bromo-N-ethylbenzenesulfonamide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It offers a detailed, practical framework for the preparation and exploration of this compound and its analogs, grounded in established chemical principles and supported by authoritative references.

Introduction: The Enduring Importance of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Since the discovery of the antibacterial properties of prontosil, the first commercially available sulfonamide, this versatile scaffold has been exploited to develop drugs with a broad spectrum of biological activities. These include antimicrobial, anti-inflammatory, anticancer, and cardiovascular effects.[2][3] The enduring appeal of the benzenesulfonamide core lies in its synthetic accessibility, its ability to engage in key hydrogen bonding interactions with biological targets, and the vast chemical space that can be explored through substitution on both the aromatic ring and the sulfonamide nitrogen. This guide focuses on a specific, yet unexplored, member of this class: this compound, presenting a rationale for its synthesis and a roadmap for the investigation of its therapeutic potential.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is most efficiently achieved through a direct nucleophilic substitution reaction between the readily available 3-bromobenzenesulfonyl chloride and ethylamine. This approach is a well-established method for the formation of N-alkylsulfonamides.

Reaction Scheme

The overall synthetic pathway is depicted below:

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

-

3-Bromobenzenesulfonyl chloride (98%)

-

Ethylamine (70% solution in water or as a gas)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM, 5-10 mL per gram of sulfonyl chloride). Cool the solution to 0 °C in an ice bath.

-

Amine Addition: In a separate flask, prepare a solution of ethylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM. The triethylamine acts as a base to neutralize the HCl generated during the reaction.

-

Reaction: Add the ethylamine/triethylamine solution dropwise to the stirred solution of 3-bromobenzenesulfonyl chloride over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate).

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

-

Rationale for Experimental Choices

-

Solvent: Dichloromethane is an excellent solvent for this reaction as it is relatively inert and effectively dissolves both the sulfonyl chloride and the resulting sulfonamide.

-

Temperature: The initial cooling to 0 °C is crucial to control the exothermic nature of the reaction between the sulfonyl chloride and the amine, minimizing the formation of side products.

-

Base: Triethylamine is used as an acid scavenger to neutralize the hydrochloric acid formed during the reaction. This prevents the protonation of the ethylamine, which would render it non-nucleophilic.

-

Work-up: The acidic wash removes any unreacted triethylamine and ethylamine, while the basic wash removes any remaining acidic impurities. The final brine wash helps to remove residual water from the organic layer.

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and analytical techniques.

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | A triplet corresponding to the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, and a complex multiplet pattern for the aromatic protons. |

| ¹³C NMR | Resonances for the two carbons of the ethyl group and the six aromatic carbons, with the carbon attached to the bromine atom showing a characteristic chemical shift. |

| FT-IR | Characteristic absorption bands for the N-H stretch, aromatic C-H stretches, S=O stretches (asymmetric and symmetric), and the C-Br stretch. |

| Mass Spec | A molecular ion peak corresponding to the mass of the compound, along with a characteristic isotopic pattern due to the presence of the bromine atom. |

Derivatization and Exploration of Chemical Space

The this compound core provides multiple avenues for further chemical modification to generate a library of novel compounds with potentially diverse biological activities.

Suzuki-Miyaura Cross-Coupling

The bromine atom on the benzene ring is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of a wide variety of aryl and heteroaryl groups at the 3-position.

Caption: Derivatization via Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination

The bromine atom can also be replaced with various amine nucleophiles through the Buchwald-Hartwig amination, introducing further diversity and potential for modulating the compound's physicochemical properties.

N-Alkylation/Arylation

The sulfonamide nitrogen can be further functionalized, for example, through N-alkylation or N-arylation, to explore the structure-activity relationship of disubstituted sulfonamides.

Potential Applications and Biological Relevance

While the specific biological activity of this compound is yet to be determined, the broader class of benzenesulfonamides exhibits a wide range of pharmacological effects. Based on existing literature, potential areas of investigation for this novel compound and its derivatives include:

-

Antimicrobial Activity: Sulfonamides are well-known for their antibacterial properties, acting as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.

-

Anti-inflammatory Effects: Certain benzenesulfonamide derivatives have shown potent anti-inflammatory activity.

-

Anticancer Properties: A growing body of research highlights the potential of sulfonamide derivatives as anticancer agents, targeting various pathways involved in tumor growth and proliferation.[1]

-

Cardiovascular Effects: Some sulfonamides have been found to possess cardiovascular activity, including effects on perfusion pressure.[3][4]

The introduction of a bromine atom at the 3-position provides a strategic point for modification, which can be leveraged to fine-tune the compound's biological activity and pharmacokinetic profile.

Conclusion

This technical guide has outlined a robust and logical pathway for the synthesis, characterization, and further exploration of this compound. The presented protocols and derivatization strategies provide a solid foundation for researchers to investigate this novel compound and its potential as a scaffold for the development of new therapeutic agents. The versatility of the benzenesulfonamide core, coupled with the strategic placement of the bromine handle, makes this an exciting area for future research in medicinal chemistry.

References

- The recent progress of sulfonamide in medicinal chemistry.

- Biological Activity Evaluation of Some New Benzenesulphonamide Deriv

- Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated r

-

The reaction of benzenesulphonyl chloride with ethylamine yields - Allen. [Link]

-

Biological activity produced by benzenesulfonamide derivatives on... - ResearchGate. [Link]

Sources

- 1. N-Ethylbenzenesulfonamide | C8H11NO2S | CID 79279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzenesulfonamide, N-ethyl-4-methyl- [webbook.nist.gov]

- 3. FR2763331A1 - PROCESS FOR THE SYNTHESIS OF SULFONIMIDES AND THEIR SALTS - Google Patents [patents.google.com]

- 4. Benzenesulfonamide, N-ethyl-4-methyl- [webbook.nist.gov]

An In-depth Technical Guide to 3-bromo-N-ethylbenzenesulfonamide: Synthesis, Properties, and Hypothesized Biological Activity

Disclaimer: It is important to note that publicly available scientific literature specifically detailing the synthesis, properties, and biological activity of 3-bromo-N-ethylbenzenesulfonamide is limited. This guide, therefore, leverages established principles of organic chemistry and medicinal chemistry, drawing inferences from closely related analogs and the broader class of benzenesulfonamides to provide a comprehensive technical overview for research and drug development professionals.

Introduction

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] The versatility of the sulfonamide group (-SO₂NH-) and the potential for diverse substitutions on the benzene ring and the nitrogen atom have led to the development of drugs with antibacterial, anticancer, anti-inflammatory, and diuretic properties.[2][3][4] This guide focuses on the specific, yet under-documented, compound this compound. By examining its constituent parts—the 3-bromo-substituted benzene ring and the N-ethyl group—we can extrapolate its likely chemical behavior and potential biological significance. The strategic placement of the bromine atom at the meta position can influence the molecule's electronic properties and its interactions with biological targets. This document provides a projected synthesis, predicted properties, and a hypothesized exploration of its biological activity based on established knowledge of analogous compounds.

PART 1: Synthesis and Characterization

The synthesis of N-alkylated benzenesulfonamides is a well-established process in organic chemistry, typically achieved through the reaction of a benzenesulfonamide with an appropriate alkylating agent or, more commonly, by reacting a benzenesulfonyl chloride with a primary or secondary amine.[5][6][7]

Proposed Synthesis of this compound

The most direct and logical synthetic route to this compound involves the nucleophilic substitution reaction between 3-bromobenzenesulfonyl chloride and ethylamine. The lone pair of electrons on the nitrogen atom of ethylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the final product.

Caption: Proposed reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-bromobenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

-

Amine Addition: Cool the solution to 0 °C using an ice bath. To this, add a solution of ethylamine (2.2 eq) in the same solvent dropwise via the dropping funnel over 30 minutes. The excess ethylamine acts as a base to neutralize the hydrochloric acid byproduct. Alternatively, one equivalent of a non-nucleophilic base like triethylamine can be used in place of the excess ethylamine.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid (to remove excess amine), water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Predicted Chemical and Physical Properties

| Property | Predicted Value | Reference Analog(s) |

| Molecular Formula | C₈H₁₀BrNO₂S | Based on structure |

| Molecular Weight | 264.14 g/mol | [8] |

| Appearance | White to off-white solid | General property of sulfonamides |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, alcohols), sparingly soluble in water | General property of sulfonamides |

| CAS Number | Not assigned (as of available data) | N/A |

PART 2: Hypothesized Biological Activity and Mechanism of Action

The benzenesulfonamide class of compounds is known for a wide range of biological activities, primarily through enzyme inhibition.[1][2][3][4][9][10][11][12]

Potential as a Carbonic Anhydrase Inhibitor

A significant number of benzenesulfonamides function as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[9][10]

Hypothesized Mechanism of Action: The sulfonamide moiety of this compound is proposed to coordinate with the zinc ion (Zn²⁺) in the active site of carbonic anhydrase. The deprotonated sulfonamide nitrogen would act as a strong zinc-binding group, effectively blocking the enzyme's catalytic activity. The 3-bromo and N-ethyl substituents would interact with the surrounding amino acid residues in the active site, influencing the compound's binding affinity and isoform selectivity.

Sources

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. The reaction of benzenesulphonyl chloride with ethylamine yields [allen.in]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. doubtnut.com [doubtnut.com]

- 8. Benzenesulfonamide, p-bromo-N-ethyl- | C8H10BrNO2S | CID 74803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 10. Design and synthesis of novel benzenesulfonamide containing 1,2,3-triazoles as potent human carbonic anhydrase isoforms I, II, IV and IX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of a new series of N⁴-substituted 4-(2-aminoethyl)benzenesulfonamides and their inhibitory effect on human carbonic anhydrase cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. | Semantic Scholar [semanticscholar.org]

- 12. Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of 3-bromo-N-ethylbenzenesulfonamide

This document provides a detailed technical framework for the safe handling, storage, and disposal of 3-bromo-N-ethylbenzenesulfonamide (CAS No. 871269-07-7). It is intended for researchers, chemists, and laboratory professionals engaged in drug discovery and development. The protocols and insights herein are synthesized from established safety data and best practices for handling halogenated aromatic sulfonamides, ensuring a self-validating system of laboratory safety.

Compound Identification and Physicochemical Properties

Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. This compound is an organic compound whose characteristics necessitate careful handling.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀BrNO₂S | BLD Pharm[1] |

| Molecular Weight | 264.14 g/mol | BLD Pharm[1] |

| CAS Number | 871269-07-7 | BLD Pharm[1] |

| Appearance | Solid (Assumed based on related compounds) | N/A |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | BLD Pharm[1] |

Hazard Identification and GHS Classification

This compound is classified as hazardous. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding these risks. The primary hazards are associated with irritation and acute toxicity.

| GHS Classification | Code | Description | Pictogram |

| Signal Word | Warning | N/A | |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. | |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. | |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |

Source: BLD Pharm[1]

The causality behind these classifications stems from the compound's structure. The aromatic bromine can be an irritant, and sulfonamide moieties are known to be biologically active. Inhalation of dust or direct contact can lead to the adverse effects described.

Risk Assessment and Control Workflow

A systematic approach to risk assessment is critical before any handling of this compound. The following workflow illustrates the decision-making process for establishing appropriate safety controls.

Caption: Workflow for Risk Assessment and Control Selection.

Standard Operating Procedure for Safe Handling

Adherence to a detailed Standard Operating Procedure (SOP) is mandatory to minimize exposure and prevent incidents.

4.1. Engineering Controls

-

Primary Containment: All weighing and handling of this compound solid, and any procedures involving its solutions, must be conducted within a certified chemical fume hood.[2][3] The fume hood provides critical protection against inhalation of dust or vapors.

4.2. Personal Protective Equipment (PPE)

The selection of PPE is dictated by the compound's hazards.

-

Hand Protection: Chemical-resistant gloves are required. Nitrile or neoprene gloves provide adequate protection against aromatic bromine compounds.[4][5] Gloves must be inspected for tears or holes before each use and removed without touching the outer surface to avoid skin contact.

-

Eye Protection: Chemical safety goggles that meet ANSI Z87.1 standards are mandatory to protect against dust particles and splashes.[6]

-

Body Protection: A flame-resistant lab coat must be worn and fully fastened to protect the skin and personal clothing.[5][6] Closed-toe shoes are required at all times in the laboratory.[6]

4.3. Step-by-Step Handling Protocol

-

Preparation: Cordon off a designated area within the fume hood for the procedure. Ensure all necessary equipment, including a labeled hazardous waste container, is inside the hood before starting.[2]

-

Weighing: If weighing the solid compound, use a tared weigh boat or glassine paper on an analytical balance inside the fume hood. Handle gently to minimize dust generation.

-

Transfer: Use a spatula for solid transfers. If making a solution, add the solid slowly to the solvent with stirring to prevent splashing.

-

Post-Handling: After completing the work, decontaminate the spatula and work surface with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.

-

Glove Removal and Hand Washing: Remove gloves using the proper technique and dispose of them in the designated hazardous waste stream. Immediately wash hands thoroughly with soap and water.[3]

Storage and Stability

Proper storage is essential for maintaining the compound's integrity and preventing hazardous reactions.

-

Conditions: Store containers in a cool, dry, and well-ventilated area.[7][8] The container must be kept tightly closed to prevent moisture ingress.[1][7]

-

Incompatibilities: Keep away from strong oxidizing agents.[7] While specific reactivity data for this compound is limited, related sulfonamides are known to be incompatible with strong acids and bases.[9] Store separately from these chemical classes to prevent potential hazardous reactions.

-

Hazardous Decomposition: Upon thermal decomposition, this compound may release toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen bromide.[7]

Emergency Procedures

A clear, rehearsed emergency plan is a cornerstone of laboratory safety.

6.1. Accidental Exposure Response

The following decision tree outlines the immediate actions required following an exposure event.

Caption: Decision Tree for Accidental Exposure Response.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[10]

-

Eye Contact: Flush eyes immediately with an eyewash station for at least 15 minutes, holding the eyelids open.[10]

-

Inhalation: Move the affected individual to fresh air.[4]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[10]

In all cases of exposure, seek immediate medical attention and report the incident to your institution's Environmental Health and Safety (EHS) department.[4][10]

6.2. Spill Cleanup Protocol

-

Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[10]

-

Control Vapors: Ensure the spill is contained within a fume hood or that ventilation is adequate.

-

Wear PPE: Don appropriate PPE, including double gloves (nitrile), safety goggles, and a lab coat.

-

Contain and Absorb: For a solid spill, carefully sweep the material into a container, avoiding dust generation.[11] For a liquid spill, cover with an inert absorbent material like vermiculite or sand (do not use combustible materials like paper towels).[10][11]

-

Collect Waste: Carefully scoop the absorbed material into a designated, sealable hazardous waste container.[10]

-

Decontaminate: Clean the spill area with soap and water.

-

Label and Dispose: Seal the waste container, label it "Hazardous Waste" with the full chemical name, and arrange for disposal through your institution's EHS office.[11]

Waste Disposal

Chemical waste must be managed in accordance with local, state, and federal regulations.[8]

-

Container: All waste contaminated with this compound (including excess reagent, contaminated PPE, and spill cleanup materials) must be collected in a clearly labeled, sealed, and chemically compatible container.[2][12]

-

Labeling: The container must be labeled "Hazardous Waste" and list "this compound" and any solvents used.[12]

-

Segregation: Do not mix this waste stream with non-halogenated solvent waste unless explicitly permitted by your institution's EHS guidelines.[2][13] Halogenated waste streams are often incinerated under specific conditions and must be segregated.

-

Disposal: Never dispose of this chemical down the drain.[10] Arrange for pickup by your institution's certified hazardous waste management provider.

References

-

Rutgers University. (n.d.). Standard Operating Procedure: Bromine. Retrieved from [Link]

-

Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

-

Miami University. (n.d.). Personal Protective Equipment. Retrieved from [Link]

-

Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

-

Rieder, M. J., Krause, R., & Bird, I. A. (1995). Time-course of toxicity of reactive sulfonamide metabolites. Toxicology, 95(1-3), 141-146. Retrieved from [Link]

-

Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

-

The University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

-

Stoffenmanager. (n.d.). GHS hazard pictograms. Retrieved from [Link]

-

GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

-

University of California, Berkeley. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

-

PubChem. (2021). GHS Classification Summary (Rev.9, 2021). Retrieved from [Link]

-

University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

Sources

- 1. 871269-07-7|this compound|BLD Pharm [bldpharm.com]

- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 3. artsci.usu.edu [artsci.usu.edu]

- 4. ipo.rutgers.edu [ipo.rutgers.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]

- 7. fishersci.com [fishersci.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. nipissingu.ca [nipissingu.ca]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ehs.utk.edu [ehs.utk.edu]

- 12. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]

- 13. nottingham.ac.uk [nottingham.ac.uk]

The Solubility Profile of 3-bromo-N-ethylbenzenesulfonamide: A Comprehensive Technical Guide for Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This technical guide provides an in-depth analysis of the solubility characteristics of 3-bromo-N-ethylbenzenesulfonamide, a compound of interest in contemporary drug discovery. In the absence of extensive empirical data for this specific molecule, this guide synthesizes theoretical principles of solubility, predictive computational models, and established experimental protocols to offer a robust framework for its characterization. We present a detailed, field-proven methodology for the equilibrium shake-flask solubility assay, alongside a discussion of kinetic solubility determination via nephelometry. Furthermore, this guide explores the causal relationships between molecular structure, solvent properties, and solubility, providing researchers with the foundational knowledge to anticipate and modulate the solubility of this and similar compounds. All protocols are designed as self-validating systems to ensure data integrity and reproducibility, which are paramount in a regulated research environment.

Introduction: The Significance of this compound in Medicinal Chemistry

Benzenesulfonamides are a well-established class of compounds with a broad spectrum of biological activities, serving as the scaffold for numerous antibacterial, diuretic, and anticancer drugs. The introduction of a bromine atom and an N-ethyl group to the benzenesulfonamide core, as in this compound, modifies its physicochemical properties, including lipophilicity and hydrogen bonding potential. These modifications can significantly influence the compound's pharmacokinetic and pharmacodynamic profile. Understanding the solubility of this compound is, therefore, a crucial first step in its development as a potential therapeutic agent. Poor aqueous solubility can lead to low absorption and bioavailability, necessitating complex formulation strategies. This guide aims to provide the necessary tools and knowledge to thoroughly assess and understand the solubility of this promising molecule.

Theoretical Underpinnings of Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility. At a molecular level, the dissolution of a solute in a solvent is governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, its solubility in a given solvent is a function of its molecular structure, including the aromatic ring, the polar sulfonamide group, the bromine substituent, and the ethyl group.

Key molecular characteristics influencing the solubility of this compound include:

-

Polarity: The sulfonamide group (-SO₂NH-) is highly polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (S=O). The bromine atom also contributes to the molecule's polarity. The benzene ring and the N-ethyl group, however, are nonpolar. The overall polarity of the molecule will dictate its preference for polar or nonpolar solvents.

-

Hydrogen Bonding: The ability to form hydrogen bonds is a critical factor in aqueous solubility. The N-H and S=O groups of the sulfonamide moiety can form hydrogen bonds with water molecules.

-

Molecular Size and Shape: Larger molecules generally have lower solubility due to the greater energy required to create a cavity in the solvent.

-